Comprehensive Technical Guide to Angelic Acid Ethyl-d5 Ester: Structural Dynamics, Synthesis, and Analytical Applications
Comprehensive Technical Guide to Angelic Acid Ethyl-d5 Ester: Structural Dynamics, Synthesis, and Analytical Applications
Executive Summary
Angelic acid ethyl-d5 ester (ethyl angelate-d5) is a highly specialized, isotopically labeled compound utilized primarily as an internal standard in advanced mass spectrometry (MS) applications. As the pentadeuterated analog of ethyl angelate—a volatile ester predominantly found in essential oils like Roman chamomile (Chamaemelum nobile)[1]—this molecule is critical for the absolute quantification of flavor and fragrance profiles, pharmacokinetic studies, and metabolomic fingerprinting.
Designing and utilizing ethyl angelate-d5 requires a deep understanding of stereochemical thermodynamics. The core challenge lies in the molecule's (Z)-configuration, which is sterically strained and highly susceptible to isomerization into its (E)-diastereomer (ethyl tiglate)[2]. This guide details the structural causality behind this instability, provides a self-validating synthetic protocol to prevent isomerization, and outlines its application in isotope dilution GC-MS workflows.
Chemical Structure & Stereochemical Dynamics
The Angelate vs. Tiglate Paradigm
Angelic acid is the trivial name for (Z)-2-methyl-2-butenoic acid, while its geometric isomer is tiglic acid ((E)-2-methyl-2-butenoic acid). In the angelate (Z) configuration, the C3-methyl group and the C1-carboxylate group are on the same side of the alkene plane. This spatial proximity induces significant steric hindrance, making the angelate kinetically trapped but thermodynamically unstable relative to the tiglate (E) isomer.
Causality of Deuteration Strategy
In ethyl angelate-d5, the isotopic label is specifically placed on the ethyl ester moiety (–CD₂CD₃) rather than the acyl backbone. This strategic placement serves two critical functions:
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Mass Resolution: It provides a robust +5 Da mass shift (m/z 128 → m/z 133), ensuring baseline resolution from the endogenous unlabeled analyte in MS detectors, completely bypassing natural ¹³C/¹⁸O isotopic interference[3].
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Metabolic and Chemical Stability: Placing deuterons on the sp³ carbons of the alcohol-derived chain isolates them from the enolizable α- and γ-positions of the acyl group. This prevents deleterious hydrogen-deuterium (H/D) back-exchange during extraction in protic solvents or within biological matrices, ensuring the internal standard remains quantitatively intact.
Physical and Chemical Properties
The physical properties of the deuterated standard closely mirror the unlabeled compound, ensuring identical extraction efficiencies and chromatographic retention times—a fundamental requirement for a reliable internal standard.
Table 1: Comparative Physicochemical Properties
| Property | Ethyl Angelate (Unlabeled) | Ethyl Angelate-d5 | Conditions / Source |
| Molecular Formula | C₇H₁₂O₂ | C₇H₇D₅O₂ | Computed |
| Molecular Weight | 128.17 g/mol | 133.20 g/mol | Computed[4] |
| Boiling Point | 141.5 °C | ~141.5 °C | 760 mmHg[5] |
| Density | 0.902 - 0.916 g/cm³ | ~0.939 g/cm³ (est.) | 20 °C |
| Vapor Pressure | 0.15 kPa | ~0.15 kPa | 25 °C[5] |
| Kováts Retention Index | 899.3 | ~898 | Semi-standard non-polar[4] |
Synthesis Methodology & Thermodynamic Control
The Synthetic Challenge
Standard Fischer esterification (refluxing the carboxylic acid and alcohol with catalytic H₂SO₄) will inevitably destroy the (Z)-configuration. The application of heat and protons allows the transient carbocation/enol intermediate to rotate around the C2-C3 bond, collapsing into the thermodynamic sink: ethyl tiglate-d5[6].
Self-Validating Protocol: Mild Base-Catalyzed Esterification
To preserve the Z-geometry, esterification must proceed via a highly reactive intermediate under cryogenic, base-catalyzed conditions. This protocol utilizes an acyl chloride intermediate to kinetically freeze the stereocenter[3].
Step-by-Step Methodology:
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Acyl Chloride Formation:
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Dissolve 1.0 eq of pure angelic acid in anhydrous dichloromethane (DCM) at 0 °C under N₂.
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Add a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of 1.2 eq of oxalyl chloride.
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Causality: Oxalyl chloride operates under mild conditions, generating angeloyl chloride without the harsh thermal requirements of thionyl chloride, thereby preventing Z-to-E isomerization.
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Cryogenic Esterification:
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In a separate flask, prepare a solution of 1.5 eq of ethanol-d5 and 2.0 eq of triethylamine (Et₃N) in anhydrous DCM, chilled to -78 °C.
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Add the crude angeloyl chloride dropwise to this solution.
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Causality: The Et₃N acts as an immediate acid scavenger, neutralizing the HCl byproduct before it can catalyze alkene isomerization. The -78 °C temperature kinetically traps the molecule in the Z-configuration during the nucleophilic acyl substitution.
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Validation System (NMR/GC-FID):
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Following aqueous workup, the crude product must be validated. Analyze via ¹H-NMR: The vinylic proton of the Z-isomer (angelate) appears distinctly downfield compared to the E-isomer (tiglate) due to the deshielding cone of the cis-carbonyl group.
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Validation Check: If GC-FID reveals an ethyl tiglate-d5 peak exceeding 2% of the total area, the thermal control during synthesis was compromised, and the batch must be rejected.
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Thermodynamic vs. kinetic pathways in the synthesis of ethyl angelate-d5.
Analytical Workflows: Isotope Dilution GC-MS
Ethyl angelate-d5 is deployed as an internal standard (IS) to correct for matrix effects, extraction losses, and injection volume variances during the analysis of complex botanical extracts (e.g., Roman chamomile)[1].
Self-Correcting Extraction and Quantification Protocol
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Matrix Spiking:
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Aliquot exactly 1.0 mL of the biological/botanical matrix into a glass vial.
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Spike with 50 µL of a known concentration (e.g., 100 µg/mL) of ethyl angelate-d5.
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Causality: Spiking before any extraction ensures the IS undergoes the exact same physical and chemical stresses as the endogenous compound. Any evaporative loss of the highly volatile ethyl angelate is proportionally mirrored by the d5 standard.
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Liquid-Liquid Extraction (LLE):
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Add 2.0 mL of GC-grade hexane. Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes to separate the organic layer.
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GC-MS Separation:
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Inject 1 µL of the organic layer into a GC-MS equipped with a polar wax column (e.g., VF-WAX or DB-WAX, 60 m × 0.25 mm × 0.25 µm)[1].
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Causality: Polar columns are strictly required to resolve angelate esters from their tiglate counterparts, which co-elute on standard non-polar (e.g., HP-5) columns[3].
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Absolute Quantification:
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Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion m/z 128 for endogenous ethyl angelate and m/z 133 for ethyl angelate-d5.
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Calculate the absolute concentration using the area ratio of m/z 128 / m/z 133 plotted against a multi-point calibration curve.
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Isotope dilution GC-MS workflow using ethyl angelate-d5 as an internal standard.
References
- Benchchem.
- EvitaChem. "Buy Ethyl angelate (EVT-1209442) | 16509-44-7" EvitaChem.
- National Institutes of Health.
- Lotus Garden Botanicals. "Certificate of Analysis CHAMOMILE ROMAN UK CRMUK719EO843" Lotus Garden Botanicals.
- Adams, R. P., & Dev, V. "Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils" Flavour and Fragrance Journal.
- Electronics and Books. "The preparation of tiglic and angelic acids and esters" ElectronicsAndBooks.
- Kupchan, S. M., & Afonso, A. "The Synthesis of Esters of Angelic Acid" Journal of the American Chemical Society.
- Benchchem. "Ethyl angelate | 16509-44-7 (Synthesis Challenges)" Benchchem.
